molecular formula C10H17NO5 B547838 ZLc002

ZLc002

Cat. No.: B547838
M. Wt: 231.25 g/mol
InChI Key: BWPKYDAJBOUZDX-VIFPVBQESA-N
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Description

ZLc002 is a selective inhibitor of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This compound has shown promise in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain. It is also being researched for its potential in treating anxiety disorders and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZLc002 is synthesized through the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride. The detailed synthetic procedures involve the use of reagents such as N-methylmorpholine and D-valine methyl ester hydrochloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The process would likely involve the same reagents and conditions as the laboratory synthesis but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

ZLc002 primarily undergoes reactions that disrupt protein-protein interactions, specifically between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This disruption is crucial for its biological activity .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as N-methylmorpholine and D-valine methyl ester hydrochloride. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the condensation reaction .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is a selective inhibitor of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase .

Mechanism of Action

ZLc002 exerts its effects by selectively inhibiting the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This inhibition disrupts downstream signaling pathways that are involved in pain and inflammation. The compound has been shown to reduce co-immunoprecipitation of full-length neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase in cultured neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective inhibition of the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This specificity makes it a valuable tool for studying neuronal signaling pathways and developing new therapeutic agents for pain and inflammation .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1

InChI Key

BWPKYDAJBOUZDX-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZLc002;  ZLc-002;  ZLc 002

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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